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Compound of Interest

Compound Name: 4-Formylphenylboronic acid

Cat. No.: B188256

An In-depth Technical Guide to 4-Formylphenylboronic Acid

Introduction

4-Formylphenylboronic acid (4-FPBA) is a bifunctional organoboron compound featuring
both a formyl group and a boronic acid moiety. This unique structure makes it a versatile
building block in organic synthesis, particularly in the construction of complex molecules
through palladium-catalyzed cross-coupling reactions.[1] It also serves as an enzyme stabilizer,
an inhibitor for certain enzymes, and a component in the development of sensors for
saccharides.[1][2] This document provides a comprehensive overview of its theoretical and
spectral data, experimental protocols, and key applications for researchers, scientists, and drug
development professionals.

Physicochemical and Theoretical Data

4-Formylphenylboronic acid is typically a white to light yellow crystalline powder.[3][4] It is
sparingly soluble in cold water but more soluble in hot water and many polar organic solvents.
[1] A key characteristic of this compound is its tendency to form dimeric and trimeric
anhydrides, which can complicate purification.[1]

General Properties

The fundamental physical and chemical properties of 4-FPBA are summarized below.
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Property Value Reference

CAS Number 87199-17-5 [1][5]

Molecular Formula C7H7BOs3 [1][5]

Molecular Weight 149.94 g/mol [5][6]
White to light yellow crystalline

Appearance [31[4]
powder

Melting Point 237-242 °C

Boiling Point ~347.6 °C at 760 mmHg [3]

Density 1.244 g/cm3 [3]

IUPAC Name (4-formylphenyl)boronic acid [6]
VXWBQOJISHAKKM-

InChl Key [6]
UHFFFAOYSA-N

SMILES B(C1=CC=C(C=C1)C=0)(0)O0  [1][6]

Computational Data

Density Functional Theory (DFT) calculations are employed to predict the vibrational spectra
and electronic properties of molecules. For 4-formylphenylboronic acid, these calculations
are typically performed using methods like B3LYP with a 6-311++G(d,p) basis set to determine
ground state geometry and vibrational frequencies.[7]

Computed Property Value Reference
Exact Mass 150.0488242 Da [6]
Topological Polar Surface Area  57.5 A2 [6]
LogP 0.748 [8]
Covalently-Bonded Unit Count 1 [6]

Spectral Data
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The spectral data provides structural confirmation of 4-formylphenylboronic acid.

'H NMR Spectroscopy

Chemical Shift () Multiplicity Integration Assighment
) Aldehyde proton (-
~10.0 ppm Singlet 1H
CHO)
_ Boronic acid protons
~8.2 ppm Singlet 2H
(-B(OH)2)
] Aromatic protons
~7.9 ppm Multiplet 2H
(ortho to -CHO)
) Aromatic protons
~7.8 ppm Multiplet 2H

(ortho to -B(OH)2)

Note: Spectra are typically recorded in DMSO-ds. Chemical shifts can vary based on solvent
and concentration.

13C NMR Spectroscopy

Chemical Shift () Assignment

~193 ppm Aldehyde carbon (-CHO)

~138 ppm Aromatic carbon (ipso, attached to -CHO)
~135 ppm Aromatic carbons (ortho to -B(OH)z2)

~130 ppm Aromatic carbons (ortho to -CHO)

~130 ppm (broad) Aromatic carbon (ipso, attached to -B(OH)z)

Note: The carbon attached to the boron atom often shows a broad signal due to quadrupolar
relaxation.[6]

Infrared (IR) Spectroscopy

Systematic spectroscopic studies have been conducted using Fourier-transform infrared (FT-
IR) absorption.[7]
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Wavenumber (cm~?)

Assignment

3400-3200 (broad)

O-H stretching (boronic acid, often hydrogen-

bonded)
~3050 Aromatic C-H stretching
~2850, ~2750 Aldehyde C-H stretching (Fermi resonance)
~1700 C=0 stretching (aldehyde)
~1600 Aromatic C=C stretching
~1350 B-O stretching
~1090 B-C stretching

Mass Spectrometry (GC-MS)

Mass spectrometry data is used to confirm the molecular weight and fragmentation pattern.

m/z Value Significance Reference
150 Molecular ion [M]* [6]
149 [M-HJ* [6]
121 [M-CHQOJ* [6]

Experimental Protocols & Methodologies
Synthesis Protocol (N6th Method)

The synthesis of 4-formylphenylboronic acid from 4-bromobenzaldehyde is a well-

established method.[1]

¢ Protection of Aldehyde: 4-Bromobenzaldehyde is first protected as an acetal. This is

achieved by reacting it with an orthoformate (e.g., triethyl orthoformate) and ethanol under

acidic conditions to yield 1-bromo-4-(diethoxymethyl)benzene.
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o Grignard Reagent Formation: The resulting acetal is reacted with magnesium turnings in an
anhydrous ether solvent like tetrahydrofuran (THF). Activation with 1,2-dibromoethane and
ultrasound may be required to initiate the formation of the Grignard reagent.

o Borylation: The Grignard reagent is then cooled (e.g., to -60 °C) and reacted with a trialkyl
borate, such as tri-n-butyl borate or triisopropyl borate. This forms a boronic ester
intermediate.

o Hydrolysis (Work-up): The reaction mixture is carefully quenched with an aqueous acid (e.g.,
dilute HCI). This hydrolyzes both the boronic ester and the acetal protecting group, yielding
the final product, 4-formylphenylboronic acid.

 Purification: The crude product can be purified by recrystallization from water or by forming a
salt in an alkaline solution (pH < 11 to avoid Cannizzaro reaction), extracting organic
impurities, and re-precipitating the product by acidification.[1][9]

Acetalization
4 (o EtOH)

v

4-Formylphenylboronic Acid

Click to download full resolution via product page

Synthesis of 4-Formylphenylboronic Acid (N6th Method).

Spectral Acquisition Protocols

 NMR Spectroscopy: *H and 3C NMR spectra are typically acquired on a 300 or 400 MHz
spectrometer. Samples are dissolved in a deuterated solvent, commonly DMSO-ds, to avoid
proton signal overlap from the solvent and to solubilize the boronic acid protons.

» IR Spectroscopy: FT-IR spectra can be obtained using an instrument like a Bruker Tensor 27
FT-IR.[6] The solid sample is finely ground with potassium bromide (KBr) and pressed into a
thin pellet for analysis.[6] Alternatively, Attenuated Total Reflectance (ATR) can be used.[10]

e Mass Spectrometry: GC-MS analysis is performed by injecting a solution of the compound
onto a gas chromatograph for separation, followed by ionization (typically electron impact,
El) and detection in a mass spectrometer.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b188256?utm_src=pdf-body
https://en.wikipedia.org/wiki/4-Formylphenylboronic_acid
https://patents.google.com/patent/US6420597B2/en
https://www.benchchem.com/product/b188256?utm_src=pdf-body-img
https://www.benchchem.com/product/b188256?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/591073
https://pubchem.ncbi.nlm.nih.gov/compound/591073
https://dev.spectrabase.com/spectrum/De3Fyq3HWx7
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Computational Methodology

Theoretical calculations are performed using software like Gaussian. The molecular geometry
is first optimized without constraints. DFT with Becke's three-parameter hybrid functional
combined with the Lee-Yang-Parr correlation functional (B3LYP) and a Pople-style basis set
like 6-311++G(d,p) is a common method for achieving accurate results for vibrational
frequencies and geometric parameters.[7][11]

Applications and Logical Relationships
Suzuki-Miyaura Cross-Coupling

A primary application of 4-FPBA is in Suzuki-Miyaura cross-coupling reactions. It serves as the
organoboron component, coupling with an aryl or vinyl halide in the presence of a palladium
catalyst and a base to form a new carbon-carbon bond. This reaction is fundamental in
synthesizing biphenyls and other complex organic structures.[12]

4-Formylphenylboronic Acid Aryl Halide (R-X)

Oxidative Addition

Transmetalation

Pd(0) Catalyst
+ Base

Reductive Elimination

4-Formyl-R-Biphenyl

Click to download full resolution via product page

Role of 4-FPBA in a generic Suzuki-Miyaura cross-coupling reaction.
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Diol and Saccharide Sensing

Boronic acids reversibly bind with 1,2- and 1,3-diols to form stable five- or six-membered cyclic
boronate esters. This reaction is particularly efficient in aqueous alkaline solutions.[2] This
property is exploited in the development of sensors for sugars and other diol-containing
biomolecules, where the binding event can be coupled to a fluorescent or colorimetric signal.[2]

4-Formylphenylboronic Acid

+ 1,2-Diol

+ H20

Cyclic Boronate Ester

Click to download full resolution via product page

Reversible binding of 4-FPBA with a 1,2-diol to form a cyclic ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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